molecular formula C24H15N3O12 B10887200 Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate

Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate

Cat. No.: B10887200
M. Wt: 537.4 g/mol
InChI Key: NQSWMPOGCDYAOJ-UHFFFAOYSA-N
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Description

Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitrophenyl groups and ester functionalities, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 4-nitrobenzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The nitrophenyl groups can participate in electron transfer reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways or chemical processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate is unique due to its specific combination of nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C24H15N3O12

Molecular Weight

537.4 g/mol

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H15N3O12/c28-21(14-1-5-16(6-2-14)25(32)33)12-38-23(30)19-10-9-18(27(36)37)11-20(19)24(31)39-13-22(29)15-3-7-17(8-4-15)26(34)35/h1-11H,12-13H2

InChI Key

NQSWMPOGCDYAOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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